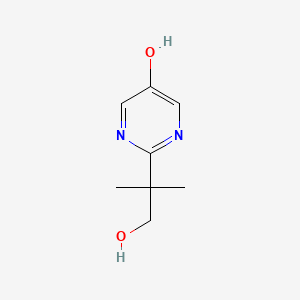
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of a hydroxyl group and two methyl groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. For example, the hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents, while the methyl groups can be introduced through alkylation reactions using methylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, resulting in the formation of a fully saturated pyrimidine derivative.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its structural similarity to other bioactive pyrimidine derivatives, it is investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl and methyl groups can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways that regulate cellular processes, such as proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
2-Pyrimidineethanol: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
5-Hydroxy-2-pyrimidinone: Contains a hydroxyl group but differs in the position and presence of other substituents.
2,4-Diaminopyrimidine: Contains amino groups instead of hydroxyl and methyl groups, leading to different chemical and biological properties.
Uniqueness: 2-(1-Hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol is unique due to the specific combination of hydroxyl and methyl groups attached to the pyrimidine ring This combination can result in distinct chemical reactivity and biological activity compared to other pyrimidine derivatives
Propriétés
Numéro CAS |
132259-91-7 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.196 |
Nom IUPAC |
2-(1-hydroxy-2-methylpropan-2-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,5-11)7-9-3-6(12)4-10-7/h3-4,11-12H,5H2,1-2H3 |
Clé InChI |
UKSNUKGLYZZBMN-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C1=NC=C(C=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















